molecular formula C22H25N3O6S2 B2604475 2,5-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921815-99-8

2,5-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2604475
CAS No.: 921815-99-8
M. Wt: 491.58
InChI Key: CUWDDTDGFFWDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. This compound is part of a broader class of pyridazine derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2,5-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the ethylsulfonyl group and the phenyl ring. Common reagents used in these reactions include ethylsulfonyl chloride, phenylboronic acid, and various catalysts to facilitate the coupling reactions. Industrial production methods often employ high-throughput techniques to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

2,5-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with anti-inflammatory and analgesic properties.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can inhibit certain enzymes, leading to a reduction in the production of inflammatory mediators. Additionally, the ethylsulfonyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Properties

IUPAC Name

2,5-diethoxy-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S2/c1-4-30-18-11-13-20(31-5-2)21(15-18)33(28,29)25-17-9-7-16(8-10-17)19-12-14-22(24-23-19)32(26,27)6-3/h7-15,25H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWDDTDGFFWDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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